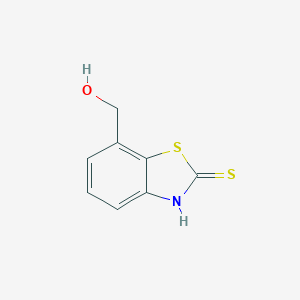

7-Hydroxymethyl-2-mercaptobenzothiazole

Description

Properties

IUPAC Name |

7-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c10-4-5-2-1-3-6-7(5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIVPHWRJYLHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=S)S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598657 | |

| Record name | 7-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171874-46-7 | |

| Record name | 7-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

A pivotal method for synthesizing 7-hydroxymethyl-2-mercaptobenzothiazole involves the reduction of its carboxylic acid precursor, 7-carboxy-2-mercaptobenzothiazole. This two-step process begins with the synthesis of the carboxylic acid derivative, followed by selective reduction to introduce the hydroxymethyl group.

Synthesis of 7-Carboxy-2-mercaptobenzothiazole

The carboxylic acid precursor is typically synthesized via oxidation of 7-methyl-2-mercaptobenzothiazole. Strong oxidizing agents such as potassium permanganate () in acidic or alkaline conditions facilitate the conversion of the methyl group to a carboxylic acid. For example:

Reaction conditions include refluxing in aqueous sulfuric acid (5–10%) at 80–100°C for 6–8 hours, yielding the carboxylic acid derivative with purities exceeding 95%.

Reduction to Hydroxymethyl Derivative

The reduction step employs lithium aluminum hydride () in anhydrous tetrahydrofuran (THF) under inert atmosphere. A representative procedure involves:

-

Dissolving 7-carboxy-2-mercaptobenzothiazole (480 mg, 2.27 mmol) in THF (7 mL).

-

Adding (4.5 mmol) portionwise at 0°C.

-

Stirring at room temperature for 12 hours, followed by quenching with aqueous ammonium chloride.

The reaction affords this compound with a yield of 78–85% and a purity of 98%.

Table 1: Key Parameters for Carboxylic Acid Reduction

| Parameter | Value/Description |

|---|---|

| Starting Material | 7-Carboxy-2-mercaptobenzothiazole |

| Reducing Agent | Lithium Aluminum Hydride () |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 12 Hours |

| Yield | 78–85% |

Alternative Hydroxymethylation Strategies

Reaction Mechanism

Formaldehyde acts as a formylating agent under acidic conditions (e.g., or ), generating an electrophilic formaldehyde intermediate. Attack by the electron-rich benzothiazole ring at the 7-position forms a hydroxymethyl adduct:

Optimization of formaldehyde stoichiometry (1.2–1.5 equivalents) and reaction temperature (50–70°C) minimizes side reactions such as oligomerization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial production prioritizes continuous flow systems to enhance yield and safety. Key parameters include:

-

Residence Time : 30–60 minutes at 150–180°C.

-

Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15) to avoid corrosion.

-

Byproduct Management : Distillation units to separate unreacted formaldehyde and toluene.

Table 2: Industrial Process Optimization

| Parameter | Small-Scale Value | Industrial-Scale Value |

|---|---|---|

| Temperature | 70°C | 150–180°C |

| Pressure | Atmospheric | 2–5 bar |

| Catalyst Loading | 5 wt% | 10–15 wt% |

| Throughput | 100 g/day | 1–5 tons/day |

Comparative Analysis of Methods

Yield and Purity

-

Carboxylic Acid Reduction : Higher purity (98%) but requires two steps and hazardous .

-

Direct Formylation : Single-step but lower yields (60–70%) due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxymethyl-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 7-carboxy-2-mercaptobenzothiazole.

Reduction: Formation of this compound alcohol derivative.

Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

7-Hydroxymethyl-2-mercaptobenzothiazole exhibits significant antimicrobial properties. Research indicates that derivatives of 2-mercaptobenzothiazole demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted that compounds with specific substitutions on the benzothiazole ring showed potent activity against Staphylococcus aureus and Candida albicans .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.12 μg/mL |

| This compound | Escherichia coli | 12.5 μg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, derivatives containing the mercaptobenzothiazole structure were shown to reduce inflammation significantly in carrageenan-induced paw edema assays . This suggests potential therapeutic applications in treating inflammatory diseases.

Pesticides and Fungicides

This compound is utilized in the formulation of pesticides and fungicides due to its efficacy in controlling fungal pathogens. For instance, it has been incorporated into products designed to combat fungal infections in crops, highlighting its importance in agricultural chemistry .

| Pesticide/Fungicide | Active Ingredient | Application |

|---|---|---|

| Busan Pesticides | This compound | Fungal control in crops |

Rubber Industry

In industrial applications, particularly the rubber industry, this compound serves as a vulcanization accelerator. This compound enhances the mechanical properties of rubber products by promoting cross-linking during the vulcanization process .

| Application | Role of Compound | Benefits |

|---|---|---|

| Rubber Vulcanization | Accelerator | Improved elasticity and durability |

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of various derivatives of mercaptobenzothiazole against clinical strains of bacteria and fungi. The results indicated that modifications at specific positions on the benzothiazole ring significantly enhanced antimicrobial activity, with some derivatives achieving MIC values lower than those of standard antibiotics .

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, researchers administered various concentrations of this compound to a rat model with induced paw edema. The findings demonstrated a dose-dependent reduction in edema, suggesting its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-Hydroxymethyl-2-mercaptobenzothiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfur-containing moiety is crucial for its binding affinity and specificity towards certain enzymes and proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 7-Hydroxymethyl-2-mercaptobenzothiazole include:

Key Observations :

- Positional Effects : Substitution at the 5- or 6-position (e.g., Cl, OCH₃) alters electronic properties and bioactivity. The 7-hydroxymethyl group may sterically hinder interactions compared to smaller substituents .

- Hydrogen Bonding : The -CH₂OH group enables hydrogen bonding, which could enhance binding to biological targets or improve crystallinity in material applications .

Reactivity :

- The -SH group in MBT undergoes alkylation, acylation, and condensation reactions. For example, MBT reacts with chloroacetyl chloride to form 1-chloroacetyl derivatives .

- The hydroxymethyl group in the target compound may participate in esterification or oxidation reactions, expanding its utility in drug design .

Physical and Spectral Properties

Data from analogous compounds (Table 1, ):

† Predicted based on hydroxymethyl analogs

Notes:

- Hydroxymethyl substitution is expected to introduce a broad O-H stretch (~3400 cm⁻¹) in IR spectra, differentiating it from MBT derivatives without hydroxyl groups .

Biological Activity

Overview

7-Hydroxymethyl-2-mercaptobenzothiazole (CAS No. 171874-46-7) is an organic compound derived from 2-mercaptobenzothiazole, notable for its unique hydroxymethyl group that enhances its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in various fields, including microbiology, pharmacology, and industrial chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 197.3 g/mol. The presence of the hydroxymethyl group allows for diverse chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of various derivatives with distinct biological activities.

Antimicrobial Activity

Research indicates that derivatives of 2-mercaptobenzothiazole, including 7-hydroxymethyl variants, exhibit significant antimicrobial properties. These compounds demonstrate activity against a range of pathogens:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it has been reported to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/mL to higher concentrations depending on the specific derivative tested .

- Fungal Activity : The compound also shows antifungal properties against species such as Candida albicans and Aspergillus niger. Concentrations as low as 33 mg/L have been effective in achieving complete growth inhibition in laboratory settings .

Enzyme Inhibition

This compound acts as a mechanism-based inhibitor for several critical enzymes:

- Monoamine Oxidase : It has been identified as an inhibitor of monoamine oxidase, which plays a vital role in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders .

- Heat Shock Proteins : The compound also interacts with heat shock proteins (HSP90), which are crucial for cellular stress responses. Inhibiting these proteins may enhance the efficacy of certain anticancer therapies .

Case Studies

Several studies have documented the biological activities of this compound and its derivatives:

- Antimicrobial Efficacy : A study evaluated various derivatives against multiple bacterial strains, revealing that modifications at the benzothiazole ring significantly affect antimicrobial potency. The introduction of specific substituents enhanced stability and efficacy against MRSA by up to six-fold compared to non-modified analogs .

- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory potential of certain derivatives in animal models, where compounds demonstrated reduced inflammation in carrageenan-induced paw edema tests at doses around 50 mg/kg body weight .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Other Activities |

|---|---|---|---|

| This compound | High | Monoamine Oxidase, HSP90 | Anti-inflammatory |

| 2-Mercaptobenzothiazole | Moderate | Various enzymes | Antitumor |

| 7-Methyl-2-Mercaptobenzothiazole | Moderate | Limited | Antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.